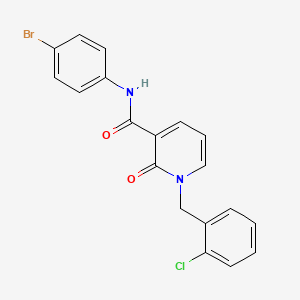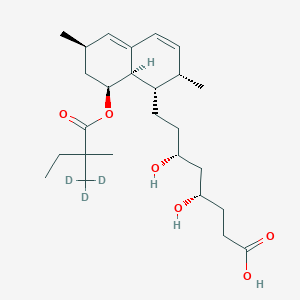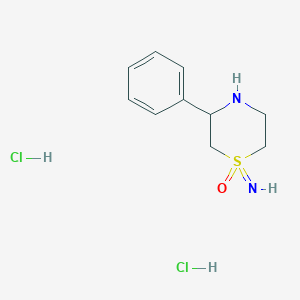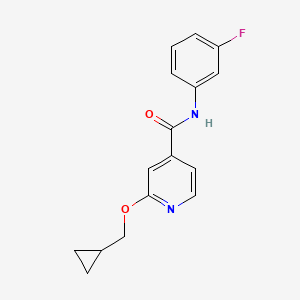
N-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemically synthesized molecule that likely exhibits a range of biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with bromo- and chloro- substitutions on aromatic rings have been synthesized and studied for their biological properties, such as insecticidal and fungicidal activities , and as potential radiotracers for positron emission tomography (PET) .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of a pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Another method includes the slow evaporation of a solution of the title compound in a solvent like acetone to obtain single crystals . These methods suggest that the synthesis of N-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide would involve similar reductive amination reactions and crystallization techniques.
Molecular Structure Analysis
The molecular structure of compounds in this class is often confirmed using spectroscopic methods such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) . The crystal structure of similar compounds has been determined to be sustained by hydrogen bonds, forming infinite chains along specific axes in the crystal lattice . This implies that the compound may also exhibit a similar hydrogen-bonded network in its crystalline form.
Chemical Reactions Analysis
The chemical reactivity of such compounds is not explicitly detailed in the provided papers. However, the presence of reactive functional groups like the carboxamide suggests that they could undergo various chemical reactions, such as nucleophilic substitution, which is a common reaction for halogenated aromatic compounds . The bromo- and chloro- substituents on the aromatic rings could be sites for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized post-synthesis. The presence of halogen atoms and the carboxamide group is likely to influence the compound's solubility, melting point, and stability. The crystalline structure obtained through slow evaporation indicates that the compound may have a well-defined melting point, which is a characteristic physical property . The chemical properties, such as reactivity and biological activity, are inferred from functional groups present in the molecule and from biological assays conducted on similar compounds .
科学的研究の応用
Medicinal Chemistry Applications
- Met Kinase Inhibition : N-substituted dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. Such compounds have shown efficacy in tumor stasis in preclinical models and have been advanced into clinical trials (Schroeder et al., 2009).
- Antibacterial Activity : N-(4-bromophenyl)furan-2-carboxamide analogues demonstrated significant in vitro antibacterial activities against drug-resistant bacteria, indicating their potential as antibacterial agents (Siddiqa et al., 2022).
Organic Synthesis and Chemical Properties
- Synthesis of Heterocyclic Compounds : These compounds are used as starting materials for the synthesis of various heterocyclic compounds, demonstrating versatility in organic synthesis (Prager & Were, 1983).
- Fluorescence Properties : Research has explored the fluorescence properties of substituted dihydropyridine-3-carboxamides, which could have applications in materials science and bioimaging (Ershov et al., 2015).
- Crystal Structures and Surface Analyses : The crystal structures of these compounds have been analyzed to understand their molecular interactions, which is crucial for the development of new pharmaceuticals and materials (Naghiyev et al., 2022).
特性
IUPAC Name |
N-(4-bromophenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2O2/c20-14-7-9-15(10-8-14)22-18(24)16-5-3-11-23(19(16)25)12-13-4-1-2-6-17(13)21/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFATUBUESJSNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide](/img/structure/B3010595.png)


![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3010599.png)


![4-[2-(4-Fluorophenoxy)-2-methylpropanoyl]morpholine-3-carbonitrile](/img/structure/B3010603.png)
![2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3010604.png)

![4-isobutyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3010607.png)

![4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine](/img/structure/B3010609.png)

![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B3010615.png)